3-Hydroxy-6-methylpyridine-2-carbaldehyde

Descripción general

Descripción

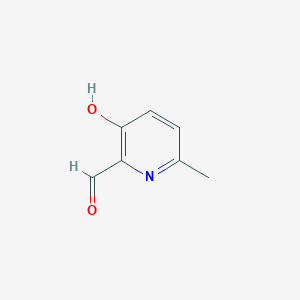

3-Hydroxy-6-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H7NO2. It is characterized by a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.

Mecanismo De Acción

Target of Action

It is known to be a building block for the synthesis of spiropyran, a magnetic heterocyclic compound .

Mode of Action

It is known to be an aldehyde with a short chain and has the ability to form crossover chains .

Biochemical Pathways

It is used in organic synthesis, often for the synthesis of heterocyclic compounds and the introduction of functional groups .

Result of Action

It is known to be fluorescent under UV light and has magnetic properties .

Análisis Bioquímico

Biochemical Properties

3-Hydroxy-6-methylpyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism of aldehydes in biological systems . Additionally, this compound can form Schiff bases with amino acids, which are important intermediates in various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms and protecting against oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and pyridoxal kinase, influencing the metabolism of aldehydes and pyridine derivatives . These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis of coenzymes and other essential biomolecules, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound in these organelles can influence its interactions with other biomolecules and its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method includes the oxidation of 3-hydroxy-6-methylpyridine using suitable oxidizing agents such as manganese dioxide in an organic solvent like carbon tetrachloride . Another approach involves the formylation of 3-hydroxy-6-methylpyridine using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: 3-Hydroxy-6-methylpyridine-2-carboxylic acid.

Reduction: 3-Hydroxy-6-methylpyridine-2-methanol.

Substitution: 3-Chloro-6-methylpyridine-2-carbaldehyde.

Aplicaciones Científicas De Investigación

3-Hydroxy-6-methylpyridine-2-carbaldehyde has several applications in scientific research:

Comparación Con Compuestos Similares

3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 6-position.

6-Hydroxy-3-methylpyridine: Similar structure but with the hydroxyl group at the 6-position and the methyl group at the 3-position.

Uniqueness: 3-Hydroxy-6-methylpyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its isomers .

Actividad Biológica

3-Hydroxy-6-methylpyridine-2-carbaldehyde (C7H7NO2), a heterocyclic organic compound, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl (-OH) and aldehyde (-CHO) functional groups, contributing to its reactivity and biological interactions. The compound is known for its fluorescent properties under UV light, which can be advantageous for biological imaging and tracking studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions : It acts as an inhibitor for certain enzymes, particularly aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. This inhibition can lead to altered metabolic pathways and cellular responses.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression related to oxidative stress responses, thereby providing protective effects against cellular damage.

- Formation of Covalent Bonds : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and affecting various cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In animal models, low doses have been shown to enhance antioxidant defenses and protect against oxidative stress-induced damage. This property is particularly relevant in studies concerning neuroprotection and age-related disorders .

Antimicrobial Activity

Studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, compounds synthesized from this compound have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

The compound's derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a possible role in cancer therapy. The mechanisms underlying these effects often involve the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that treatment with this compound enhanced the survival of neuronal cells exposed to oxidative stress. The study highlighted the compound's ability to upregulate antioxidant enzymes, thereby reducing oxidative damage.

Study 2: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various pathogens. Results indicated that some derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This study suggests potential applications in developing new antimicrobial agents.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-hydroxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQQJPSVWVFAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497500 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66497-42-5 | |

| Record name | 3-Hydroxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.